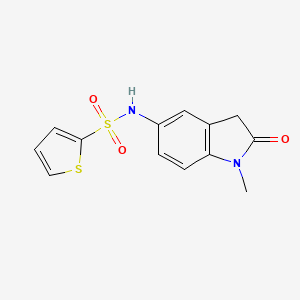

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

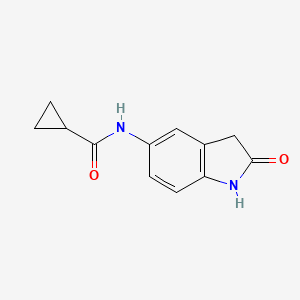

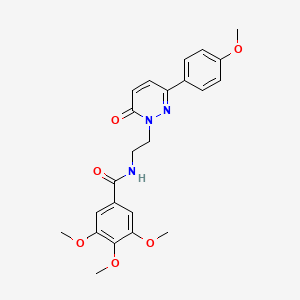

The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular structure of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide was analyzed using IR, MS, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Applications De Recherche Scientifique

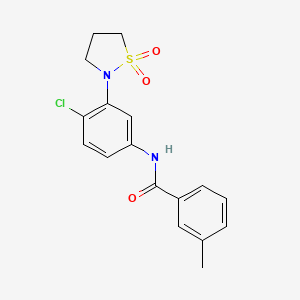

Antitumor Activity

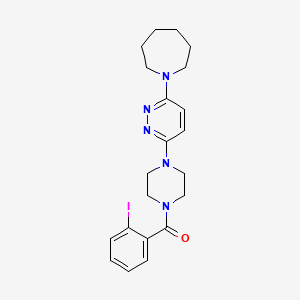

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives : The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds demonstrated notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle Regulation

Analysis of the compound’s effects on cell cycle and apoptosis revealed that specific derivatives (such as 4f, 4h, 4n, 4o, and 4p) accumulated cells in the S phase and induced late cellular apoptosis. Among these, compound 4o stood out as the most potent, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. These findings suggest that compound 4o could serve as a template for designing novel anticancer agents .

Apoptosis Modulation

Abnormalities in apoptosis (programmed cell death) play a crucial role in cancer development. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been explored extensively. The compound under study activates procaspase-3, making it a potential candidate for apoptosis-based cancer therapy .

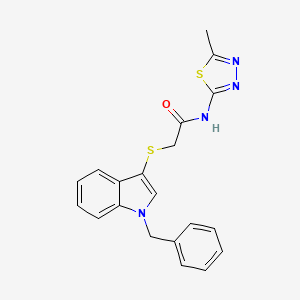

Anti-HIV-1 Activity (Indole Derivatives)

While not directly related to this specific compound, it’s worth noting that indole derivatives have diverse biological applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has been studied for its pharmacological activities. Additionally, researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including those related to this compound. These investigations help predict how the compound interacts with specific biological targets, providing insights into its potential mechanisms of action .

Template for Drug Design

Given its promising cytotoxicity and apoptotic effects, compound 4o could serve as a valuable template for designing novel anticancer agents. Further research and development are warranted to harness its full potential .

Mécanisme D'action

Mode of Action

, which could be helpful in developing new useful derivatives.

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

, suggesting that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

suggest that they may be effective in a variety of environments.

Propriétés

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c1-15-11-5-4-10(7-9(11)8-12(15)16)14-20(17,18)13-3-2-6-19-13/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPRGKXCEOBKNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)

![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)